molecular formula C8H13IO B2535668 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane CAS No. 2287311-19-5

1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane

Cat. No.: B2535668
CAS No.: 2287311-19-5
M. Wt: 252.095
InChI Key: MDMWNBXUBHKVIZ-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-methoxyethyl)bicyclo[111]pentane is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and compact ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane typically involves the iodination of a bicyclo[1.1.1]pentane derivative. One common method includes the reaction of 3-(2-methoxyethyl)bicyclo[1.1.1]pentane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane derivatives with different functional groups.

    Oxidation: Hydroxyl or carbonyl derivatives of the original compound.

    Reduction: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane.

Scientific Research Applications

1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its strained ring system.

    Material Science:

    Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, the compound’s unique structure may interact with specific molecular targets, although detailed studies are required to elucidate these interactions fully.

Comparison with Similar Compounds

  • 1-Bromo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
  • 1-Chloro-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
  • 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane

Uniqueness: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to its bromo and chloro analogs, often resulting in different reaction pathways and products.

Properties

IUPAC Name

1-iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMWNBXUBHKVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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